1-(2-Cyanoethyl)isochroman
Description
1-(2-Cyanoethyl)isochroman is a substituted isochroman derivative featuring a cyanoethyl (-CH₂CH₂CN) group at the 1-position of the isochroman scaffold. Isochromans are oxygen-containing heterocycles with a benzene ring fused to a tetrahydropyran moiety, making them structurally versatile for chemical modifications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3,4-dihydro-1H-isochromen-1-yl)propanenitrile |
InChI |
InChI=1S/C12H13NO/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12H,3,6-7,9H2 |
InChI Key |
HUHVUCNGFFEBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isochroman Derivatives
Structural and Substituent Effects
Isochroman derivatives vary significantly based on substituents at the 1-position. Key analogs include:
- 1-(3-Bromothiophen-2-yl)isochroman (3h) : Heteroaromatic substitution, introducing halogen-mediated reactivity .
- 1-(2-Chlorophenyl)-6-methoxyisochroman : Combines chloro and methoxy groups for dual electronic effects .
- Hydroxytyrosol isochroman derivatives: Feature phenolic hydroxyl groups, conferring antioxidant properties .
1-(2-Cyanoethyl)isochroman distinguishes itself with a cyano group, a strong electron-withdrawing substituent. This contrasts with electron-donating groups (e.g., methoxy in ) or bulky aryl systems (e.g., naphthyl in ), which may enhance stability or alter solubility.
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Electronic Effect | Key Property Influence |
|---|---|---|---|
| 1-(2-Cyanoethyl)isochroman | -CH₂CH₂CN | Electron-withdrawing | Increased polarity, potential metabolic stability |
| 1-(Naphthalen-1-yl)isochroman | Naphthyl | Electron-neutral | Enhanced lipophilicity, π-π interactions |
| 1-(3-Bromothiophen-2-yl)isochroman | 3-Bromo-thiophene | Weakly electron-withdrawing | Halogen bonding, cross-coupling reactivity |
| Hydroxytyrosol isochroman | -OH | Electron-donating | Antioxidant activity, hydrogen bonding |
Physicochemical Properties
Melting points and spectral data highlight substituent-driven differences:
- 3g : Melting point 122–123°C; IR peaks at 1600 cm⁻¹ (C=C stretch) .
- 3h : Melting point 86–87°C; ¹H NMR δ 7.45 (thiophene proton) .
- Hydroxytyrosol derivatives : Exhibit broad O–H stretches (~3400 cm⁻¹) in IR .
The cyanoethyl group in 1-(2-Cyanoethyl)isochroman would introduce a strong C≡N IR stretch (~2250 cm⁻¹) and deshielded NMR signals for adjacent CH₂ groups. Its melting point is expected to be lower than aryl-substituted analogs due to reduced crystallinity.
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